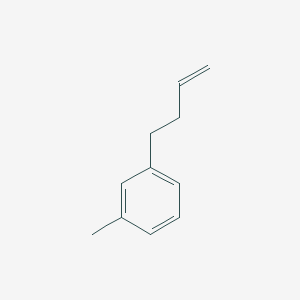

4-(3-Methylphenyl)-1-butene

CAS No.: 92367-45-8

Cat. No.: VC3860856

Molecular Formula: C11H14

Molecular Weight: 146.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92367-45-8 |

|---|---|

| Molecular Formula | C11H14 |

| Molecular Weight | 146.23 g/mol |

| IUPAC Name | 1-but-3-enyl-3-methylbenzene |

| Standard InChI | InChI=1S/C11H14/c1-3-4-7-11-8-5-6-10(2)9-11/h3,5-6,8-9H,1,4,7H2,2H3 |

| Standard InChI Key | AESZECWJWBRCOR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)CCC=C |

| Canonical SMILES | CC1=CC(=CC=C1)CCC=C |

Introduction

4-(3-Methylphenyl)-1-butene is an organic compound with the molecular formula C11H14. It belongs to the class of alkenes, featuring a butene backbone with a double bond located between the first and second carbon atoms. This compound is characterized by the presence of a 3-methylphenyl group attached to the fourth carbon of the butene chain. The chemical structure and properties of 4-(3-Methylphenyl)-1-butene make it an interesting subject for study in various fields of chemistry.

Synthesis Methods

The synthesis of 4-(3-Methylphenyl)-1-butene can be achieved through several methods, often involving the reaction of appropriate starting materials under controlled conditions. These methods typically require careful selection of catalysts, temperatures, and pressures to optimize yields and selectivity.

Applications and Research Findings

While specific applications of 4-(3-Methylphenyl)-1-butene are not extensively documented, its chemical structure suggests potential uses in organic synthesis and as a precursor for more complex molecules. The compound's hydrophobic nature and reactivity profile make it suitable for various chemical transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume